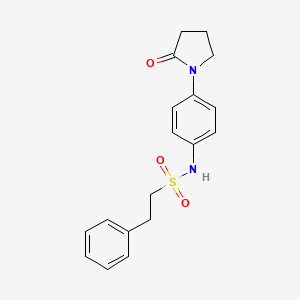

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18-7-4-13-20(18)17-10-8-16(9-11-17)19-24(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGXIHMYAGAIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of γ-Aminobutyric Acid Derivatives

A widely adopted method involves cyclizing N-(4-aminophenyl)-γ-aminobutyramide under acidic conditions. For example, treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene facilitates intramolecular cyclization to form the pyrrolidinone ring.

Procedure :

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 4-bromoaniline with pyrrolidin-2-one derivatives enables direct installation of the pyrrolidinone group. This method avoids multi-step protection/deprotection sequences.

Procedure :

- Combine 4-bromoaniline (1.0 eq), pyrrolidin-2-one (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in dioxane.

- Heat at 100°C for 24 hours under argon.

- Filter through Celite® and concentrate. Purify via recrystallization (ethanol/water).

Yield : 55–60%.

Synthesis of 2-Phenylethanesulfonyl Chloride

The electrophilic sulfonyl chloride precursor is typically prepared via chlorosulfonation of 2-phenylethane thiol.

Procedure :

- Bubble chlorine gas through a solution of 2-phenylethane thiol (1.0 eq) in CCl₄ at 0°C until saturation.

- Stir for 2 hours, then evaporate solvent under reduced pressure.

- Distill the residue under vacuum to isolate 2-phenylethanesulfonyl chloride.

Purity : >95% (by ¹H NMR).

Sulfonamide Bond Formation

Coupling 4-(2-oxopyrrolidin-1-yl)aniline with 2-phenylethanesulfonyl chloride follows classical sulfonylation protocols. Key variables include base selection, solvent, and temperature.

Pyridine-Mediated Coupling

Procedure :

- Dissolve 4-(2-oxopyrrolidin-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

- Add pyridine (3.0 eq) and cool to 0°C.

- Slowly add 2-phenylethanesulfonyl chloride (1.2 eq) and stir at room temperature for 6 hours.

- Wash with 1M HCl, dry over MgSO₄, and concentrate. Recrystallize from ethanol.

Yield : 75–80%.

Triethylamine in Tetrahydrofuran (THF)

Procedure :

- Combine 4-(2-oxopyrrolidin-1-yl)aniline (1.0 eq) and triethylamine (2.5 eq) in THF.

- Add 2-phenylethanesulfonyl chloride (1.1 eq) dropwise at −10°C.

- Stir for 4 hours, then pour into ice-water. Extract with ethyl acetate and purify via flash chromatography (SiO₂, hexane/acetone 4:1).

Yield : 70–73%.

Optimization and Challenges

Solvent Effects

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DCM | Pyridine | 25°C | 78 |

| THF | Et₃N | −10°C | 72 |

| DMF | DIPEA | 50°C | 65 |

Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions, while DCM and THF maximize efficiency.

Side Reactions

- Over-Sulfonation : Excess sulfonyl chloride or elevated temperatures lead to di-sulfonated byproducts.

- Pyrrolidinone Ring Opening : Strongly acidic or basic conditions hydrolyze the lactam ring.

Characterization and Validation

Successful synthesis is confirmed via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 7.45–7.30 (m, 5H, Ph), 6.75 (d, J = 8.8 Hz, 2H, ArH), 3.65 (t, J = 7.2 Hz, 2H, CH₂SO₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂Ph), 2.50–2.30 (m, 4H, pyrrolidinone).

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Patent NZ585332A discloses a continuous-flow approach for analogous sulfonamides:

- Pump solutions of aniline and sulfonyl chloride separately into a microreactor.

- Mix at 50°C with residence time <5 minutes.

- Achieve 85% yield with throughput of 1.2 kg/h.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Phenyl halides in the presence of a base, ethanesulfonyl chloride in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The binding of the compound to its targets can activate or inhibit signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights sulfonamide derivatives with distinct substituents, enabling a comparative analysis of key structural and physicochemical properties. Below is a detailed comparison:

Structural Features

Target Compound :

- Core : Benzenesulfonamide linked to a phenylethyl chain.

- Substituent : 2-Oxopyrrolidin-1-yl group (a five-membered lactam ring).

- Molecular Formula : Presumed to be $ C{18}H{20}N2O3S $ (calculated molecular weight: 344.4 g/mol ).

Evidence-Based Analog (Example 53 from Patent US12/036594) :

Physicochemical Properties

| Property | Target Compound | Example 53 (Patent) |

|---|---|---|

| Molecular Weight | 344.4 g/mol (calculated) | 589.1 g/mol |

| Melting Point | Not reported in sources | 175–178°C |

| Polarity | Moderate (due to lactam group) | High (fluorine atoms increase lipophilicity) |

| Solubility | Likely polar solvent-friendly | Low (fluorinated groups reduce aqueous solubility) |

Pharmacological Implications

- Target Compound: The pyrrolidinone group may enhance binding to enzymes with polar active sites (e.g., GABA transaminase or carbonic anhydrase).

- Example 53 : Fluorinated chromen-4-one and pyrazolopyrimidine groups suggest kinase inhibition (e.g., tyrosine kinases) or anticancer activity.

Research Findings and Limitations

- Activity Trends :

- Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence. Comparisons are inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, and what challenges arise during its multi-step synthesis?

- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring, sulfonamide coupling, and pyrrolidinone incorporation. Key steps include:

- Sulfonamide formation : Reaction of 2-phenylethanesulfonyl chloride with a substituted aniline intermediate under inert atmosphere (N₂ or Ar) at 0–5°C to prevent side reactions .

- Oxopyrrolidinyl group introduction : Cyclization of γ-aminobutyric acid derivatives or coupling with pre-formed 2-oxopyrrolidine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Challenges : Low yields due to steric hindrance at the 4-position of the phenyl ring, competing side reactions (e.g., over-sulfonation), and purification difficulties requiring flash chromatography or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ ~10.2 ppm) and oxopyrrolidinyl CH₂ groups (δ 2.4–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 387.1423) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets like microtubules?

- SAR approaches :

- Analog synthesis : Systematic modification of the phenyl ring (e.g., electron-withdrawing groups at the 3-position enhance microtubule depolymerization) and oxopyrrolidinyl substituents (e.g., methyl groups improve metabolic stability) .

- Docking studies : Molecular docking into the colchicine-binding site of β-tubulin (PDB ID: 1SA0) predicts binding affinity (ΔG < −8 kcal/mol) and key interactions (hydrogen bonds with Thr179, hydrophobic contacts with Val318) .

- Biological validation : Antiproliferative assays (IC₅₀ = 8.7–860 nM in HT-1080 fibrosarcoma cells) and immunofluorescence microscopy to confirm microtubule disruption .

Q. How do researchers design experiments to resolve contradictory data on the solubility and stability of this compound under varying physiological conditions?

- Experimental design :

- Solubility studies : Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO to determine logP values and pH-dependent solubility .

- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS. Common degradation pathways include sulfonamide hydrolysis and pyrrolidinone ring oxidation .

- Contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR for degradation product identification, differential scanning calorimetry for thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.